(2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide
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Overview
Description
(2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.385. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity
Quinoline derivatives have been extensively studied for their antitubercular activity. A review highlights the modification of isoniazid structures to include quinoline moieties, which showed significant in vitro efficacy against Mycobacterium tuberculosis, comparable to that of isoniazid for certain derivatives. This suggests a potential research application of quinoline-amide derivatives like (2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide in the development of new antitubercular agents (Asif, 2014).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of various quinoline derivatives have been well-documented. For instance, acetamide, formamide, and their derivatives have been shown to possess commercial importance due to their biological consequences of exposure, indicating a potential area of application for similar compounds in antimicrobial and antifungal research (Kennedy, 2001).
Anticancer Properties
Tetrahydroisoquinolines, structurally related to quinoline derivatives, have been highlighted for their role as anticancer antibiotics, marking another significant area of scientific research application for quinoline-amide derivatives. The US FDA approval of trabectedin for the treatment of soft tissue sarcomas underscores the potential anticancer drug discovery applications of these compounds (Singh & Shah, 2017).
Antioxidant Applications
Quinoline derivatives, including ethoxyquin and its analogues, have been explored for their antioxidant efficacy, particularly in fish meal preservation. This research area could be relevant for this compound, given the importance of antioxidant properties in various industrial and pharmaceutical applications (de Koning, 2002).
Advanced Oxidation Processes
The exploration of advanced oxidation processes (AOPs) for the treatment of pollutants such as acetaminophen highlights another potential application area. Quinoline derivatives, by virtue of their chemical structure, may play a role in environmental detoxification through AOPs, suggesting a research avenue for similar compounds (Qutob et al., 2022).
Mechanism of Action
Target of Action
The primary target of (2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide is currently unknown
Mode of Action
Without specific information on the compound’s target, it’s challenging to detail its mode of action. Based on its structural similarity to other quinazolinamines , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the compound’s specific targets and mode of action.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and cellular location. Without specific information on the compound’s targets and mode of action, it’s challenging to discuss these influences in detail .
Properties
IUPAC Name |
2,6,8-trimethyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-11-8-12(2)17-14(9-11)15(10-13(3)21-17)18(23)20-7-5-6-16(22)19-4/h5-6,8-10H,7H2,1-4H3,(H,19,22)(H,20,23)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTLYOGKUUUMPX-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)NCC=CC(=O)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)NC/C=C/C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.